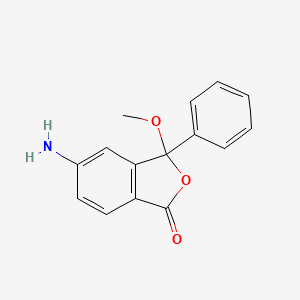
5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-3-methoxy-3-phenyl-2-benzofuran-1(3H)-one, with the molecular formula C15H13NO3 and CAS number 62930-23-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the amino and methoxy groups onto the benzofuran core. Various methods have been reported, highlighting the compound's versatility in medicinal chemistry .
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 4.6 ± 0.1 | Highly sensitive to the compound |
| MDA-MB-231 | 4.5 ± 2.1 | Comparable potency to HeLa |
| A549 | 180 ± 50 | Moderate resistance observed |
| HT-29 | 3100 ± 100 | More resistant compared to others |
| MCF-7 | 370 ± 100 | Shows significant resistance |
Research indicates that the compound exhibits cytotoxicity primarily through the induction of apoptosis in cancer cells. The presence of the methoxy group at the C–3 position enhances its antiproliferative activity, suggesting a structure-activity relationship where specific substitutions on the benzofuran ring can significantly impact biological efficacy .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzofuran derivatives, including this compound, against multiple cancer cell lines (ME-180, A549, ACHN, HT-29, and B16). The results indicated a notable increase in antiproliferative activity with modifications at specific positions on the benzofuran structure .
- Structure Activity Relationship (SAR) : Another investigation into benzofuran derivatives revealed that introducing a methoxy group at the C–6 position significantly increased activity compared to derivatives lacking this modification. The study concluded that both methoxy groups at C–3 and C–6 are crucial for optimal biological activity .
Properties
CAS No. |
62930-23-8 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
5-amino-3-methoxy-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H13NO3/c1-18-15(10-5-3-2-4-6-10)13-9-11(16)7-8-12(13)14(17)19-15/h2-9H,16H2,1H3 |
InChI Key |
WYIWDDSEKLLSRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=C(C=CC(=C2)N)C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















